Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate
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Overview
Description
Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group and a carboxylate ester, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides under basic conditions.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfonamides.
Scientific Research Applications
Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The piperidine ring may also interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate
- 2-Methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine
Uniqueness
Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-10-12(2)14(4)16(13(11)3)23(20,21)18-8-6-15(7-9-18)17(19)22-5/h10,15H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFKAHJBTLNVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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